Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate
Description
Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate is a thiazole derivative characterized by a 4-fluorophenyl substituent at position 2, a hydroxyl group at position 4, and an ethyl ester at position 3. These features make it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors sensitive to aromatic interactions .
Properties
Molecular Formula |
C12H10FNO3S |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10FNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-3-5-8(13)6-4-7/h3-6,15H,2H2,1H3 |
InChI Key |
FPLQXRZLRODTMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Materials : 4-Fluorobenzaldehyde derivatives (e.g., 4-fluorobenzaldehyde thiosemicarbazone) and ethyl bromopyruvate.
-
Reagents : Thiourea, sodium carbonate, and ethanol as the solvent.
-
Procedure :
Yield : >98% under optimized conditions.
Key Advantage : Scalability and high purity when using controlled pH (9–10) during workup.
Cyclization of Thioamide Derivatives
Cyclization reactions leveraging thioamides or thioureas offer an alternative route, particularly for introducing the 4-hydroxy group directly.
Thioamide Cyclization with Halogenated Intermediates
-
Starting Materials : 4-Fluorophenyl-substituted thioamides and α-chloro esters.
-
Reagents : Phosphorus pentasulfide (P₂S₅) or thioketones, acetic acid.
-
Procedure :
Yield : 85–90%.
Challenges : Requires strict temperature control to avoid side reactions.
Condensation with Epoxyketone Derivatives
Recent advances utilize epoxyketones to construct fused thiazole systems, enabling regioselective hydroxyl group placement.
Epoxyketone-Thiourea Condensation
-
Starting Materials : Epoxy-bisnoralcohol derivatives (e.g., compound 6 from) and substituted thioureas.
-
Procedure :
Yield : 90–94% for fluorophenyl-substituted products.
Advantage : High regioselectivity and compatibility with diverse thiourea substituents.
Industrial-Scale Production Methods
Continuous Flow Reactor Synthesis
Comparative Analysis of Preparation Methods
Key Observations :
-
The Hantzsch method excels in yield and scalability but requires stringent pH control.
-
Epoxyketone condensation offers superior regioselectivity but is limited by substrate availability.
Optimization Strategies and Challenges
Solvent and Catalyst Optimization
-
Solvent Choice : Ethanol and acetic acid are preferred for balancing reactivity and cost. Polar aprotic solvents (e.g., NMP) enhance cyclization but raise environmental concerns.
-
Catalysts : Sodium carbonate in Hantzsch synthesis minimizes byproducts, while acetic acid in epoxyketone reactions accelerates cyclization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at position 4 of the thiazole ring undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Sulfonation : Reaction with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) converts the hydroxyl group to a triflate (-OTf), enhancing electrophilicity for cross-coupling reactions .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) yields ether derivatives .
Table 1: Representative Nucleophilic Substitution Conditions
Cross-Coupling Reactions
The triflate intermediate participates in palladium-catalyzed cross-couplings:
-
Sonogashira Coupling : Reacts with terminal alkynes (e.g., phenylacetylene) to form alkynyl-substituted thiazoles .
-
Suzuki-Miyaura Coupling : Couples with arylboronic acids (e.g., 2-fluorophenylboronic acid) to generate biaryl derivatives .
Table 2: Cross-Coupling Reaction Outcomes
Ester Hydrolysis and Functionalization
The ethyl ester group at position 5 is hydrolyzed under acidic or basic conditions:
-
Saponification : NaOH in aqueous ethanol converts the ester to a carboxylic acid, enabling further derivatization (e.g., amide formation).
-
Transesterification : Reacts with methanol/H<sub>2</sub>SO<sub>4</sub> to yield methyl esters.
Annulation Reactions
The triflate intermediate facilitates cyclization reactions:
-
Heterocycle Formation : Reacts with hydrazines or amines to form fused pyrazole or imidazole rings .
Example :
\text{Ethyl 2-(4-Fluorophenyl)-4-OTf-thiazole-5-carboxylate} + \text{Hydrazine} \rightarrow \text{Thiazolo[3,2-b]pyrazole} \quad (\text{Yield: 68%}) \quad[2]
Biological Activity Correlations
Derivatives synthesized via these reactions exhibit pharmacological relevance:
-
TRPM8 Antagonism : A Sonogashira-coupled analog showed IC<sub>50</sub> = 4.06 µM against TRPM8 channels .
-
Metabolic Stability : Selected derivatives demonstrated >90% stability in human liver microsomes .
Stability and Reactivity Considerations
-
pH Sensitivity : The hydroxyl group protonates under acidic conditions (pK<sub>a</sub> ~8.5), influencing solubility and reactivity.
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
Scientific Research Applications
Biological Activities
Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate has shown promise in several biological activities:
- Antimicrobial Properties : Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial activities. This compound may contribute to this field by serving as a scaffold for developing new antimicrobial agents .
- Anticancer Potential : The compound's structural characteristics suggest potential applications in cancer therapy. Thiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells, indicating that this compound could be further explored for such properties .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of thiazole derivatives, including this compound:
- Antimicrobial Evaluation : A study published in Chemistry & Biology Interface evaluated various thiazole derivatives for their antimicrobial activity against strains like Bacillus subtilis. The findings suggested that modifications to the thiazole ring could enhance efficacy against bacterial strains .
- TRPM8 Antagonists Development : Research focused on synthesizing new thiazole scaffolds as potential antagonists for TRPM8 channels highlighted the importance of structural modifications in enhancing biological activity. This compound could serve as a lead compound for developing TRPM8 inhibitors .
- Drug Likeness Assessment : Studies assessing the drug-likeness profiles of thiazole derivatives indicated favorable properties for oral bioavailability, suggesting that compounds like this compound may be suitable candidates for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can affect various cellular pathways, including those related to inflammation, cell proliferation, and apoptosis. Its interaction with these pathways can lead to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
Ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate (CAS 262856-01-9)
- Structural Differences : Replaces the 4-fluorophenyl group with a 2,4-dichlorophenyl substituent.
- Electronic Effects : Chlorine atoms are stronger EWGs than fluorine, increasing lipophilicity and altering electronic distribution.
- Biological Implications : Enhanced lipophilicity may improve membrane permeability but reduce solubility. The dichlorophenyl group could increase steric hindrance in target binding compared to the fluorophenyl analog .
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9)
- Structural Differences : Contains a trifluoromethyl (-CF₃) group at position 2 and a methyl group at position 4 instead of hydroxyl.
- Electronic Effects : The -CF₃ group is a stronger EWG than fluorine, while the methyl group increases steric bulk and lipophilicity.
- Biological Implications : Improved metabolic resistance due to -CF₃ but reduced hydrogen-bonding capacity from the lack of a hydroxyl group. This may limit interactions with polar targets .
Ethyl 4-methyl-2-phenylthiazole-5-carboxylate (CAS 53715-64-3)
- Structural Differences : Lacks substituents on the phenyl ring (simple phenyl at position 2) and has a methyl group at position 4.
- Electronic Effects: No EWGs on the phenyl ring, leading to reduced electron withdrawal.
- Biological Implications : Serves as a baseline for understanding fluorophenyl’s role. Lower metabolic stability and target affinity compared to fluorinated analogs .
Heterocyclic and Functional Group Modifications
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
- Structural Differences : Incorporates a pyrazolyl group with 4-fluorophenyl and 4-chlorophenyl substituents.
- Electronic Effects : The pyrazole ring introduces additional nitrogen atoms, altering electron density and planarity.
- Biological Implications : Increased conformational flexibility may enhance binding to diverse targets, but reduced planarity compared to simpler thiazoles could affect crystallinity and solubility .
Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate (CAS 57037-03-3)
Pharmacological and Industrial Relevance
- Fluorophenyl Advantage : The 4-fluorophenyl group balances lipophilicity and electronic effects, making it prevalent in drug candidates (e.g., Pruvanserin Hydrochloride in ) .
- Hydroxyl vs. Methyl : The hydroxyl group in the target compound enhances solubility and hydrogen-bonding, whereas methyl analogs prioritize lipophilicity and metabolic stability .
Data Tables
Table 1: Key Structural and Electronic Comparisons
| Compound Name | Substituents (Position) | Electronic Effects | LogP* | Key Applications |
|---|---|---|---|---|
| Target Compound | 4-fluoro (2), hydroxyl (4) | Moderate EWG, H-bond donor | ~2.5 | Enzyme inhibitors, agrochemicals |
| Ethyl 2-(2,4-dichlorophenyl)-4-hydroxy... | 2,4-Cl (2), hydroxyl (4) | Strong EWG, H-bond donor | ~3.2 | Antimicrobial agents |
| Ethyl 4-methyl-2-[4-(CF₃)phenyl]... | CF₃ (2), methyl (4) | Strong EWG, lipophilic | ~3.8 | Metabolic-resistant APIs |
| Ethyl 4-methyl-2-phenylthiazole-5-carboxylate | Phenyl (2), methyl (4) | No EWG, lipophilic | ~2.1 | Baseline for SAR studies |
*LogP values estimated via computational modeling.
Biological Activity
Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
Biological Activity Overview
Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities, particularly in anticancer applications. The compound has been studied for its ability to inhibit specific enzymes and cellular pathways critical for cancer progression.
Anticancer Potential
- Mechanism of Action : this compound has been identified as a potential inhibitor of SIRT2, a protein implicated in cancer cell proliferation. Inhibitors of SIRT2 have shown promise in reducing tumor growth and enhancing apoptosis in cancer cells .
- In Vitro Studies : In vitro assays have demonstrated the compound's ability to induce cell death in various cancer cell lines. For instance, a study showed that derivatives of thiazole could inhibit the growth of Mycobacterium tuberculosis, suggesting broader antimicrobial properties that may extend to cancer cell lines .
Table 1: Summary of Biological Activities
Case Study: SIRT2 Inhibition
A notable study evaluated the compound's effectiveness as a SIRT2 inhibitor. The results indicated that this compound exhibited an IC50 value of 9.0 µM, demonstrating strong potential for further development as an anticancer agent . The study also highlighted that this compound could induce acetylation changes in α-tubulin, a substrate for SIRT2, confirming its cellular activity.
Case Study: Anticancer Efficacy
In another investigation, various thiazole derivatives were synthesized and tested for anticancer properties. This compound was among those compounds that showed promising results against A-549 lung cancer cells, with moderate inhibition observed .
Q & A
Q. What synthetic routes are commonly employed to prepare Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate?
The compound is typically synthesized via condensation reactions involving ethyl 2-amino-4-fluorophenylthiazole derivatives with carbonyl-containing reagents. For example, analogous thiazole esters are prepared by refluxing intermediates in ethanol, followed by slow evaporation to yield crystalline products . Key steps include:
- Use of ethanol as a solvent for reflux and crystallization.
- Characterization of intermediates via thin-layer chromatography (TLC) to monitor reaction progress.
- Final purification via recrystallization or column chromatography.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Essential techniques include:
- Single-crystal X-ray diffraction : Determines molecular geometry, bond angles, and packing arrangements. For example, C–S and C–O bond lengths in related thiazoles are reported to be ~1.74 Å and ~1.34 Å, respectively .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., 4-fluorophenyl protons resonate at δ 7.2–7.6 ppm) .
- IR spectroscopy : Hydroxyl (O–H) and carbonyl (C=O) stretches are observed at ~3400 cm⁻¹ and ~1700 cm⁻¹, respectively .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, and what factors contribute to variability?
Yield optimization requires systematic adjustment of:
- Solvent polarity : Ethanol favors crystallization, while DMF may improve solubility of intermediates.
- Temperature : Reflux conditions (e.g., 80°C) vs. room-temperature stirring.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate condensation.
Table 1 : Comparison of reaction conditions from literature:
| Study | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Deng et al. | Ethanol | 80 | 72 | |
| Huang et al. | DMF | 25 | 65 |
Contradictions in yields may arise from impurities in starting materials or differences in workup procedures .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
Discrepancies often stem from:
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) may alter melting points .
- Analytical calibration : Ensure NMR spectrometers are calibrated with internal standards (e.g., TMS).
- Sample purity : Use HPLC (≥95% purity) to verify homogeneity before characterization .
Q. What methodologies assess the hydrolytic stability of the ester group under physiological conditions?
Strategies include:
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) and monitor hydrolysis via HPLC at 254 nm .
- Temperature stability : Store samples at 4°C (stable for weeks) vs. 25°C (degradation observed in days) .
- Mass spectrometry : Identify hydrolyzed products (e.g., free carboxylic acid) via m/z shifts .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity against analogs?
SAR approaches involve:
- Synthetic modification : Introduce substituents at the 4-hydroxyl or 5-carboxyl positions.
- Biological assays : Test against enzyme targets (e.g., kinases) using fluorescence-based assays.
- Computational modeling : Compare docking scores of analogs with the parent compound using software like AutoDock .
Methodological Notes
- X-ray refinement : For crystallographic data, refine H-atom positions using riding models (Uiso = 1.2–1.5×Ueq of parent atoms) .
- Reproducibility : Document experimental details exhaustively, including Rf values, NMR acquisition parameters, and microanalysis results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
